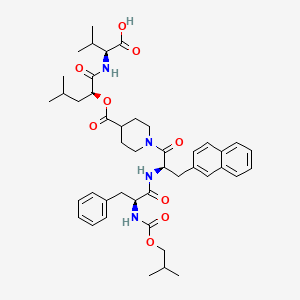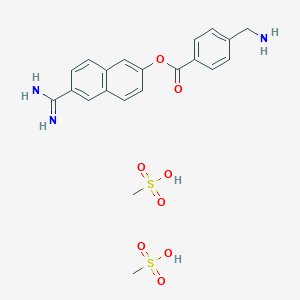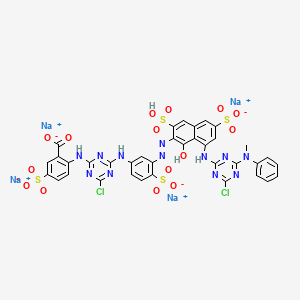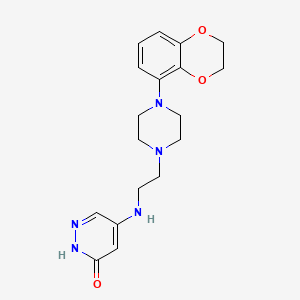
Sodium 6-chloro-5-nitrotoluene-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-chloro-5-nitrotoluene-3-sulfonate is a chemical compound with the molecular formula C7H5ClNNaO5S and a molecular weight of 273.63 g/mol . It is known for its white or slightly yellow crystalline powder form, which is moderately soluble in water and slightly soluble in alcohol . This compound is primarily used as a reagent for the determination of potassium .
Preparation Methods
The synthesis of Sodium 6-chloro-5-nitrotoluene-3-sulfonate involves several steps. One common method includes the nitration of 6-chlorotoluene-3-sulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 6-chloro-5-nitrotoluene-3-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 6-chloro-5-aminotoluene-3-sulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 6-chloro-5-nitrotoluene-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques for the determination of potassium.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Sodium 6-chloro-5-nitrotoluene-3-sulfonate involves its interaction with specific molecular targets. For instance, in analytical chemistry, it reacts with potassium ions to form a detectable complex, allowing for the quantification of potassium . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sodium 6-chloro-5-nitrotoluene-3-sulfonate can be compared with other similar compounds, such as:
- Sodium 4-chloro-3-nitrotoluene-2-sulfonate
- Sodium 5-chloro-4-nitrotoluene-2-sulfonate
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique arrangement of the chlorine and nitro groups in this compound contributes to its specific chemical properties and reactivity .
Properties
CAS No. |
535-48-8 |
|---|---|
Molecular Formula |
C7H5ClNNaO5S |
Molecular Weight |
273.63 g/mol |
IUPAC Name |
sodium;4-chloro-3-methyl-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H6ClNO5S.Na/c1-4-2-5(15(12,13)14)3-6(7(4)8)9(10)11;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
WUQOYVBOBYHOCT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




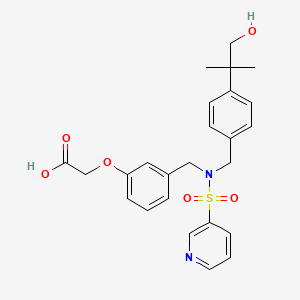
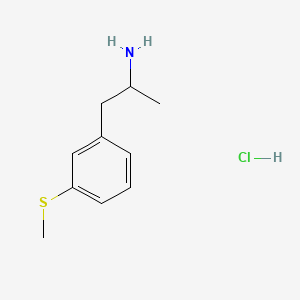
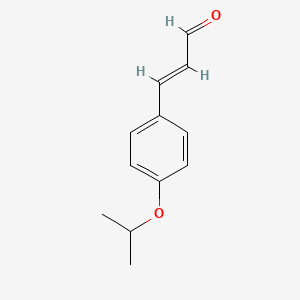

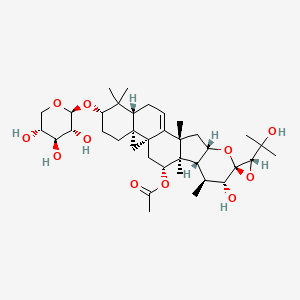
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
